Cas no 2611-01-0 (octahydro-2-benzofuran-1-one)

octahydro-2-benzofuran-1-one Chemical and Physical Properties
Names and Identifiers
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- 1(3H)-Isobenzofuranone,hexahydro-
- 3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one
- 8-oxabicyclo[4,3,0]nonane-7-one
- AC1L1XQX
- ACMC-209mc2
- cis-hexahydrophthalide
- hexahydro-1(3H)-isobenzofuranone
- hexahydroisobenzofuran-1(3H)-one
- hexahydro-isobenzofuran-1-one
- Hexahydrooxepin
- hexahydrophthalide
- Hexamethylene oxide
- Oxacycloheptane
- perhydrooxepin
- perhydrooxepine
- SureCN27892
- trans-hexahydrophthalide
- 1-Isobenzofuranone, hexahydro-
- Octahydroisobenzofuran-1-one
- hexahydro-isobenzofuran-l-one
- WLYUMBPDHPMKHM-UHFFFAOYSA-N
- hexahydro 1-(3H)-isobenzofuranone
- 3-oxabicyclo[3.4.0]nonan-2-one
- Hexahydro-2-benzofuran-1(3H)-one
- NSC401690
- NSC404854
- octahydro-2-benzofuran-1-one
- CAA61101
- AKOS015908009
- NSC-404854
- D93790
- 7702-72-9
- 3a, 4, 5, 6, 7, 7a-hexahydro-3H-2-benzofuran-1-one
- NSC-401690
- AS-60086
- SCHEMBL47305
- 3a,4,5,6,7,7a-hexahydro-3H-isobenzofuran-1-one
- 2611-01-0
- DTXSID90863964
- DB-091553
-
- MDL: MFCD20265680
- Inchi: 1S/C8H12O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-7H,1-5H2
- InChI Key: WLYUMBPDHPMKHM-UHFFFAOYSA-N
- SMILES: O1C(C2([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C2([H])C1([H])[H])=O
Computed Properties
- Exact Mass: 140.08376
- Monoisotopic Mass: 140.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 1.7
Experimental Properties
- Density: 1.093
- Boiling Point: 262.8°Cat760mmHg
- Flash Point: 103.8°C
- Refractive Index: 1.483
- PSA: 26.3
- LogP: 1.34960
octahydro-2-benzofuran-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-342037-2.5g |
octahydro-2-benzofuran-1-one |
2611-01-0 | 2.5g |
$1293.0 | 2023-09-03 | ||
Enamine | EN300-342037-10.0g |
octahydro-2-benzofuran-1-one |
2611-01-0 | 10.0g |
$2057.0 | 2023-02-23 | ||
eNovation Chemicals LLC | D756126-1g |
1-Isobenzofuranone, hexahydro- |
2611-01-0 | 95% | 1g |
$755 | 2024-06-06 | |
eNovation Chemicals LLC | D756126-250mg |
1-Isobenzofuranone, hexahydro- |
2611-01-0 | 95% | 250mg |
$345 | 2025-02-20 | |
A2B Chem LLC | AX24474-100mg |
1-Isobenzofuranone, hexahydro- |
2611-01-0 | 95% | 100mg |
$203.00 | 2024-04-20 | |
1PlusChem | 1P01DU6Y-100mg |
1-Isobenzofuranone, hexahydro- |
2611-01-0 | 95% | 100mg |
$199.00 | 2023-12-18 | |
1PlusChem | 1P01DU6Y-1g |
1-Isobenzofuranone, hexahydro- |
2611-01-0 | 95% | 1g |
$760.00 | 2023-12-18 | |
eNovation Chemicals LLC | D756126-1g |
1-Isobenzofuranone, hexahydro- |
2611-01-0 | 95% | 1g |
$755 | 2025-02-21 | |
Chemenu | CM750784-250mg |
3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one |
2611-01-0 | 95%+ | 250mg |
$433 | 2024-07-28 | |
Enamine | EN300-342037-5g |
octahydro-2-benzofuran-1-one |
2611-01-0 | 5g |
$1637.0 | 2023-09-03 |
octahydro-2-benzofuran-1-one Production Method
Production Method 1
Production Method 2
2.1 Reagents: Hydrogen Catalysts: Alumina , Ruthenium , Tin Solvents: 1,4-Dioxane ; 12 h, 6.89 MPa, 493 K
octahydro-2-benzofuran-1-one Raw materials
octahydro-2-benzofuran-1-one Preparation Products
octahydro-2-benzofuran-1-one Related Literature
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on octahydro-2-benzofuran-1-one
Chemical Profile of Octahydro-2-benzofuran-1-one (CAS No. 2611-01-0)
Octahydro-2-benzofuran-1-one, identified by the chemical compound code CAS No. 2611-01-0, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system, with an additional cyclohexane moiety. The structural framework of octahydro-2-benzofuran-1-one imparts unique electronic and steric properties, making it a versatile scaffold for the synthesis of biologically active molecules.
The synthesis of octahydro-2-benzofuran-1-one typically involves multi-step organic transformations, often starting from readily available aromatic precursors. Advanced catalytic methods, such as transition metal-catalyzed cyclizations and hydrogenations, have been employed to construct the complex ring system efficiently. Recent advancements in green chemistry have also led to the development of more sustainable synthetic routes, minimizing waste and improving yields.
In the realm of pharmaceutical research, octahydro-2-benzofuran-1-one has been extensively explored as a key intermediate in the development of novel therapeutic agents. Its structural motif is closely related to several known bioactive compounds, including those with potential applications in neurology and anti-inflammatory treatments. The benzofuran core is particularly valued for its ability to interact with biological targets such as enzymes and receptors, modulating physiological processes.
One of the most compelling aspects of octahydro-2-benzofuran-1-one is its role in the synthesis of small-molecule drugs that exhibit high selectivity and potency. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The cyclohexane ring in its structure provides a rigid scaffold that can be fine-tuned through structural modifications to enhance binding affinity and pharmacokinetic properties.
Recent studies have highlighted the importance of octahydro-2-benzofuran-1-one in drug discovery pipelines due to its adaptability in medicinal chemistry. Researchers have leveraged its framework to develop molecules with improved pharmacological profiles, including enhanced solubility and reduced toxicity. Computational modeling techniques, such as molecular docking and quantum mechanics calculations, have been instrumental in rationalizing structure-activity relationships (SAR) for compounds derived from octahydro-2-benzofuran-1-one.
The pharmacological potential of octahydro-2-benzofuran-1-one has also been explored in preclinical studies. These investigations have revealed promising results in models of neurological disorders, where compounds based on this scaffold exhibit neuroprotective and anti-inflammatory effects. The ability to modulate central nervous system (CNS) pathways makes it an attractive candidate for further clinical development.
From a synthetic chemistry perspective, octahydro-2-benzofuran-1-one serves as a valuable building block for constructing more complex heterocyclic systems. Its versatility allows chemists to introduce various functional groups at strategic positions within the molecule, enabling the creation of diverse libraries of drug-like compounds. This flexibility has fostered innovation in medicinal chemistry, driving the discovery of novel therapeutic entities.
The industrial relevance of octahydro-2-benzofuran-1-one extends beyond academic research, with several pharmaceutical companies incorporating it into their research portfolios. The demand for high-quality intermediates like this compound underscores its importance in modern drug development. As synthetic methodologies continue to evolve, the accessibility and scalability of producing octahydro-2-benzofuran-1-one are expected to improve, further facilitating its use in industrial applications.
In conclusion, octahydro - 2 - benzofuran - 1 - one (CAS No . 2611 - 01 - 0) represents a cornerstone in heterocyclic chemistry with far-reaching implications for pharmaceutical innovation . Its unique structural features , coupled with its synthetic accessibility , make it an indispensable tool for medicinal chemists striving to develop next-generation therapeutics . As research progresses , it is likely that new applications and derivatives will emerge , solidifying its place as a pivotal compound in drug discovery .
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